UNII-92C8WZZ28Z

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unii-92C8wzz28Z is a chemical compound that has gained significant interest in scientific research. It is a synthetic compound that is used in various fields such as medicine, pharmaceuticals, and biotechnology.

科学研究应用

抗氧化特性

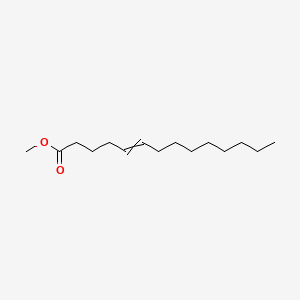

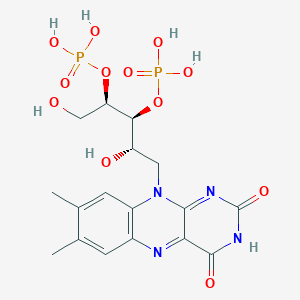

研究表明,核黄素 3',4'-二磷酸具有抗氧化特性,有助于减轻氧化应激。这种应激与癌症、糖尿病和心血管疾病等慢性疾病的发生有关。核黄素作为抗氧化剂的作用使其成为治疗这些疾病的潜在药物 {svg_1}.

核黄素生物合成

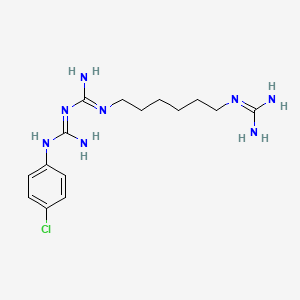

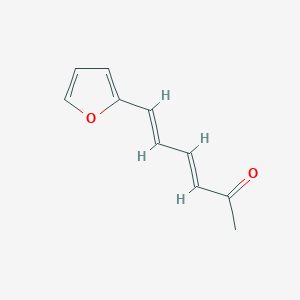

核黄素 3',4'-二磷酸参与核黄素的生物合成,而核黄素对于活细胞中的各种氧化还原过程至关重要。了解生物合成途径可以帮助开发新型抗感染药物,因为这些酶在动物体内不存在,而在微生物中存在 {svg_2}.

生物技术生产

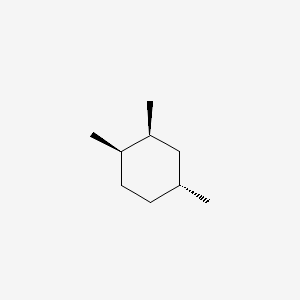

该化合物在核黄素的生物技术生产中起作用,核黄素用于畜牧业和作为膳食补充剂。通过基因和酶学研究优化生产过程可以导致更有效和更具成本效益的方法 {svg_3}.

酶辅因子

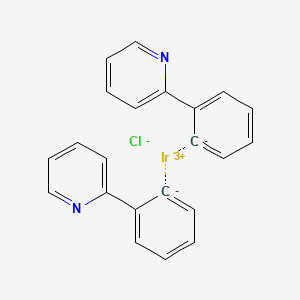

核黄素 3',4'-二磷酸作为各种黄素蛋白酶的辅因子。这些酶参与许多生物途径,对它们机制的研究可以促进针对特定代谢途径的药物开发 {svg_4}.

光动力疗法

由于其在紫外线照射下作为促氧化剂的作用,核黄素 3',4'-二磷酸在光动力疗法中具有潜在的应用。这种疗法通过利用对光敏感的化合物产生可杀死细胞的活性氧来治疗某些疾病,包括癌症 {svg_5}.

安全和危害

The toxicity of “Unii-92C8wzz28Z” depends on the dosage and route of exposure. It has low toxicity when ingested but can cause skin and eye irritation upon contact.

作用机制

UNII-92C8WZZ28Z, also known as Riboflavin 3’,4’-Diphosphate, is a chemical compound derived from riboflavin (vitamin B2) . It plays a crucial role in cellular metabolism as an electron carrier in numerous enzymatic reactions.

Target of Action

The primary targets of Riboflavin 3’,4’-Diphosphate are enzymes involved in various metabolic pathways. As a flavinucleotide, it serves as a coenzyme for these enzymes, facilitating their function.

Mode of Action

Riboflavin 3’,4’-Diphosphate interacts with its target enzymes by binding to their active sites. This binding enables the enzymes to carry out redox reactions, where Riboflavin 3’,4’-Diphosphate acts as an electron carrier.

Biochemical Pathways

Riboflavin 3’,4’-Diphosphate is involved in numerous biochemical pathways, particularly those related to energy production. These include the citric acid cycle and the electron transport chain, where it plays a key role in the transfer of electrons.

Pharmacokinetics

Result of Action

The action of Riboflavin 3’,4’-Diphosphate at the molecular and cellular level results in the production of energy in the form of ATP. This is a critical process for the survival and function of cells.

Action Environment

The action of Riboflavin 3’,4’-Diphosphate can be influenced by various environmental factors. For instance, the presence of other vitamins and minerals can affect its absorption and utilization. Additionally, certain conditions such as pH and temperature can impact its stability.

生化分析

Biochemical Properties

Unii-92C8wzz28Z acts as a coenzyme in several enzymatic reactions, particularly those involved in electron transfer within the electron transport chain. This process is vital for cellular energy production. The presence of phosphate groups allows this compound to interact with other biomolecules and participate in various biological processes.

Cellular Effects

Molecular Mechanism

This compound reacts with other molecules during enzymatic processes.

Temporal Effects in Laboratory Settings

Metabolic Pathways

属性

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,5-dihydroxy-4-phosphonooxypentan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(23)14(33-35(29,30)31)12(6-22)32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDBHGNYCSWJOP-SCRDCRAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)OP(=O)(O)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)OP(=O)(O)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O12P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

86108-27-2 |

Source

|

| Record name | Riboflavin 3',4'-diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086108272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBOFLAVIN 3',4'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92C8WZZ28Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1142146.png)

![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B1142154.png)